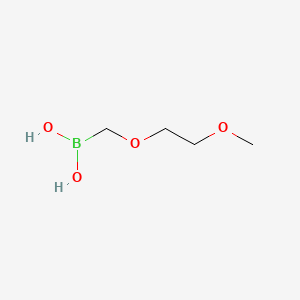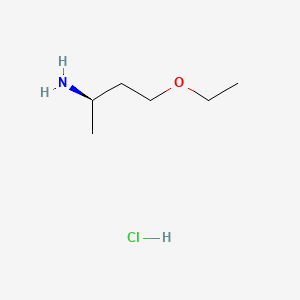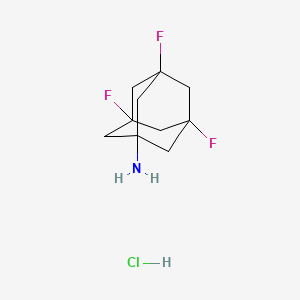
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with bromine, fluorine, and iodine atoms, making it a versatile intermediate in organic synthesis. The presence of these halogens imparts unique reactivity and properties to the compound, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of 4-fluoro-2-iodobenzene with 2-bromoethanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dehalogenated benzene derivatives.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-fluoro-2-iodobenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of radiolabeled tracers for imaging studies.
Medicine: It is investigated for its potential as a precursor in the synthesis of therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene involves its reactivity with various nucleophiles and electrophiles. The presence of halogens on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of new carbon-halogen or carbon-carbon bonds. The compound’s reactivity is influenced by the electronic effects of the fluorine and iodine atoms, which can stabilize or destabilize reaction intermediates.
Comparaison Avec Des Composés Similaires
1-(2-Bromoethyl)-4-iodobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(2-Bromoethyl)-4-fluorobenzene: Lacks the iodine atom, affecting its chemical behavior.
1-(2-Bromoethyl)-2-iodobenzene: The position of the iodine atom is different, leading to variations in reactivity.
Uniqueness: 1-(2-Bromoethyl)-4-fluoro-2-iodobenzene is unique due to the combination of bromine, fluorine, and iodine atoms on the benzene ring. This specific arrangement imparts distinct electronic and steric effects, making the compound valuable for targeted chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C8H7BrFI |
|---|---|
Poids moléculaire |
328.95 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-fluoro-2-iodobenzene |
InChI |
InChI=1S/C8H7BrFI/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 |
Clé InChI |
JTZDUVICLSFILD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)I)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


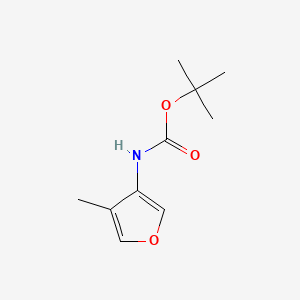
![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
![[2-Fluoro-4-(2-hydroxypropan-2-yl)phenyl]boronic acid](/img/structure/B15299092.png)
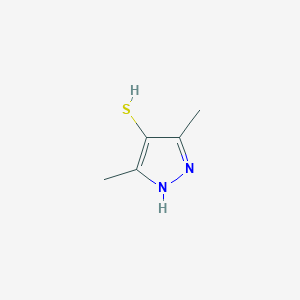
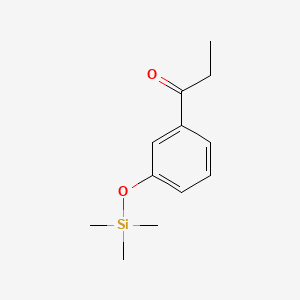
![3-{[(2S)-2-methylpiperazin-1-yl]methyl}pyridazine trihydrochloride](/img/structure/B15299114.png)
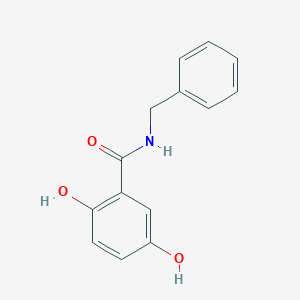
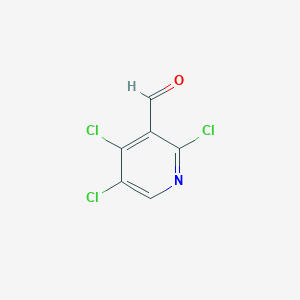
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
